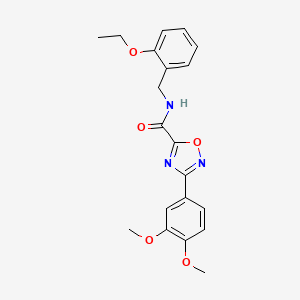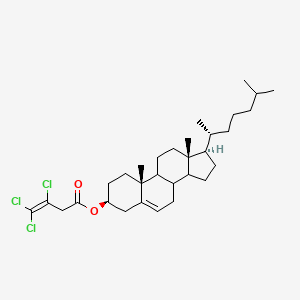![molecular formula C19H19N5O4S B11072148 N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of the desired triazole ring . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as cold-chain transportation to maintain the stability of the compound .
Chemical Reactions Analysis
N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate (N2H4·H2O) and ethanol (EtOH) under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the triazole or phthalazine rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, anticancer, and antiviral properties . N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide is particularly studied for its potential use in developing new therapeutic agents due to its ability to interact with various enzymes and receptors .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring in the compound is capable of binding to these targets, leading to various biological effects . The specific pathways involved depend on the particular application, but they often include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide can be compared with other triazole-containing compounds such as fluconazole, voriconazole, and trazodone . These compounds share the triazole ring structure but differ in their additional functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the triazole and phthalazine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N5O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19N5O4S/c1-12-14-5-3-4-6-15(14)19-22-21-18(24(19)23-12)13-7-8-16(28-2)17(11-13)29(26,27)20-9-10-25/h3-8,11,20,25H,9-10H2,1-2H3 |
InChI Key |
JASNBKLCYGXQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methoxy-4-(methylsulfanyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}benzenesulfonamide](/img/structure/B11072072.png)
![4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11072074.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11072075.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072077.png)
![2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11072087.png)
![2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11072088.png)
![N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide](/img/structure/B11072100.png)
![(2E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B11072101.png)
![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072105.png)
![1-[4-(Hexyloxy)phenyl]-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11072109.png)

![2,4,8,9-tetrafluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11072126.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11072129.png)
